2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid
Description
Properties
IUPAC Name |
2-[[5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2S/c1-4-18-10(6-17-5-9(13)7(2)16-17)14-15-12(18)21-8(3)11(19)20/h5,8H,4,6H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRBGHAOWYGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)O)CN2C=C(C(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring:
Linking the Pyrazole and Triazole Rings: The pyrazole and triazole rings are linked through a methylene bridge, which can be introduced by reacting the pyrazole with a suitable halomethyl derivative.
Introduction of the Thio Group: The thio group is introduced by reacting the triazole derivative with a thiol compound under basic conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to the formation of amines or dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including those related to the compound , exhibit significant antibacterial and antifungal properties. For instance, compounds with similar triazole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various bacterial strains .
Anticancer Properties
The triazole scaffold is recognized for its potential in developing anticancer agents. Compounds derived from this scaffold have been investigated for their ability to inhibit specific cancer cell lines. For example, molecular docking studies suggest that certain triazole derivatives can act as effective pharmacophores against hepatocellular carcinoma .
Neuroprotective Effects
Research into the neuroprotective attributes of triazole derivatives has revealed their capability to act as antioxidants and neuroprotectants. These compounds may help in mitigating oxidative stress-related neuronal damage .
Fungicides
Compounds similar to 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid have been utilized in developing fungicides. Their efficacy against various fungal pathogens makes them valuable in agricultural settings to protect crops from diseases .
Herbicides
The herbicidal properties of triazole-based compounds have been explored for their ability to inhibit weed growth while being less harmful to crops. This selective inhibition is crucial for sustainable agricultural practices .
Structural Analysis
A detailed analysis of the compound's structure reveals key functional groups that contribute to its biological activity:
| Functional Group | Role |
|---|---|
| Triazole Ring | Antimicrobial activity |
| Pyrazole Substituent | Enhances bioactivity |
| Thioether Linkage | Modulates solubility and reactivity |
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested against a panel of bacterial pathogens including E. coli and Pseudomonas aeruginosa. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial potency, with some compounds exhibiting MIC values lower than those of standard antibiotics used in clinical settings .
Case Study 2: Cancer Treatment Potential
In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential for these compounds in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrazole and triazole rings may allow the compound to bind to specific protein targets, influencing signaling pathways or metabolic processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid
- Molecular Formula : C₁₂H₁₆ClN₅O₂S
- Molar Mass : 329.81 g/mol
- CAS Registry Number : 1006320-09-7
- Purity : ≥95% (as reported in commercial sources) .
Structural Features :
- A hybrid molecule combining a 1,2,4-triazole core with a 4-chloro-3-methylpyrazole substituent and a thioether-linked propanoic acid side chain.
Structural Analogues and Their Key Features
Key Research Findings
Impact of Substituents on Bioactivity :
- Halogenation : The presence of chloro (as in the target compound) or bromo groups (e.g., 1j ) enhances binding to biological targets, such as URAT1 or enzymes, by increasing electronegativity and steric interactions .
- Aromatic Systems : Pyrazole (target compound) and benzimidazole (5t ) cores confer distinct electronic profiles. Benzimidazole derivatives exhibit stronger antifungal activity due to enhanced membrane penetration .
- Side Chain Modifications: Propanoic acid (target) vs. hydroxamic acid (SR26467) alters metal-binding capacity, critical for metalloproteinase inhibition .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 1j | 5t | Tryfuzol® |
|---|---|---|---|---|
| Molecular Weight | 329.81 | ~450 (est.) | ~550 (est.) | ~400 (est.) |
| LogP (Predicted) | 2.1 | 3.8 | 4.2 | 2.5 |
| Water Solubility | Low | Moderate (salt) | Low | High (salt) |
Biological Activity
The compound 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a novel triazole derivative that has attracted attention due to its potential biological activities. This article explores various studies and findings related to its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its diverse biological activities. The presence of the chloro and methyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study assessing various triazole derivatives found that they effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of our compound has not been extensively documented; however, similar structures have shown promising results.
Anticancer Activity
Triazole derivatives are increasingly recognized for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For instance, a related study reported that triazole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines . While specific data on the compound is limited, its structural similarities suggest potential efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 | 5.0 |
| Triazole B | HeLa | 3.2 |
| Our Compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism often involves the modulation of NF-kB signaling pathways.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several triazole derivatives and evaluated their biological activities. Among these, compounds with thioether linkages demonstrated enhanced activity against Candida albicans and Aspergillus niger. The study highlighted the importance of substituents on the triazole ring for optimizing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of triazoles revealed that modifications at specific positions significantly affect biological outcomes. For example, introducing electron-withdrawing groups at certain positions improved anticancer activity by increasing lipophilicity and enhancing cellular uptake .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a triazole-3-thiol derivative (e.g., 5-substituted-4-ethyl-4H-1,2,4-triazole-3-thiol) and a propanoic acid halide. For example, refluxing 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium yields analogous thioacetic acids . Adjust the substituents (e.g., 4-chloro-3-methylpyrazole) and optimize reaction conditions (temperature, solvent) for higher yields.
Q. How can the purity and structural integrity of the compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Elemental analysis to verify empirical composition.
- IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Chromatographic techniques (HPLC, TLC) to confirm homogeneity .
- Melting point determination to assess purity.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or ethanol/water mixtures is commonly used for triazole-thio derivatives. For example, cooling refluxed ethanol solutions yields crystalline products, as demonstrated for structurally related pyrazole-triazole hybrids . Solvent selection (e.g., DMF/EtOH mixtures) may improve crystal quality .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism, stereochemistry) be resolved in this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. SHELXL handles anisotropic displacement parameters and hydrogen bonding networks, critical for resolving tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) . Pair with WinGX/ORTEP for visualization and validation of bond lengths/angles .
Q. What strategies can mitigate contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate using:
- Solid-state NMR to compare with SCXRD data.
- DFT calculations (e.g., Gaussian) to model tautomeric equilibria.
- Temperature-dependent IR/Raman to detect dynamic structural changes.
Q. How can the compound be modified to enhance pharmacological activity?
- Methodological Answer :
- Salt formation : React with organic bases (e.g., piperazine) to improve solubility and bioavailability .
- Functional group substitution : Replace the propanoic acid moiety with ester or amide derivatives to alter membrane permeability .
- Structure-activity relationship (SAR) studies : Test analogs with varied pyrazole/triazole substituents (e.g., fluoro, trifluoromethyl) for target binding .
Q. How should bioactivity assays be designed to evaluate this compound’s potential?
- Methodological Answer :
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular toxicity : Perform MTT assays on human cell lines (e.g., HEK293, HepG2).
- Molecular docking : Screen against protein databases (PDB) to identify plausible targets (e.g., COX-2, EGFR) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
